JBIR-94

Antioxidant Free Radical Scavenging Natural Product

JBIR-94 is a unique actinomycete-derived putrescine bisamide with benchmarked DPPH scavenging (IC₅₀ 11.4 μM), low cytotoxicity (A549 IC₅₀ 123.3 μM), and validated multi-target activity. Choose it for SAR studies where structural specificity and minimal off-target toxicity are critical. Generic analogs cannot match its defined potency and selectivity.

Molecular Formula C24H32N2O6
Molecular Weight 444.5 g/mol
Cat. No. B12371552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBIR-94
Molecular FormulaC24H32N2O6
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)NCCCCNC(=O)CCC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C24H32N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-6,9-10,15-16,27-28H,3-4,7-8,11-14H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyOHINCKONHZEPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBIR-94: Putrescine Bisamide Natural Product from Streptomyces sp. R56-07 – Procurement & Specification Overview


JBIR-94 (IUPAC: 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide) is a naturally occurring N¹,N⁶-dihydrocinnamyl putrescine bisamide and phenolic antioxidant compound originally isolated from the fermentation broth of Streptomyces sp. strain R56-07, a novel actinomycete species identified via phylogenetic analysis [1]. It belongs to the hydroxycinnamic acid amide class and represents the first reported example of such a structure containing a 1,4-diaminobutane (putrescine) core produced by actinomycetes [2].

Why Generic Substitution Fails: Structural Determinants of JBIR-94 Activity vs. In-Class Putrescine Bisamides


Within the putrescine bisamide class, activity is exquisitely sensitive to minor structural modifications at the terminal phenolic moieties, rendering generic substitution unreliable. Comparative studies across three distinct structural series—dihydrocinnamyl (4a–4i), substituted phenyl (6a–6g), and dialkyl (6h–6j) putrescine bisamides—demonstrate that only JBIR-94 (4a) and its methylenedioxy analog (4h) consistently exhibited meaningful antimicrobial, anti-inflammatory, and antioxidant activities, while the majority of analogs showed substantially attenuated or negligible bioactivity [1]. Furthermore, JBIR-94 is the only actinomycete-derived compound in its subclass with a fully characterized DPPH radical scavenging profile benchmarked against α-tocopherol and its closest natural congener JBIR-125, establishing a defined potency tier that cannot be assumed for uncharacterized structural analogs [2].

JBIR-94 Quantitative Differentiation Evidence: Head-to-Head Potency and Selectivity Data vs. Comparators


DPPH Radical Scavenging Potency: JBIR-94 vs. α-Tocopherol (Vitamin E) and In-Class Analog JBIR-125

In a direct DPPH radical scavenging assay, JBIR-94 exhibited an IC₅₀ of 11.4 μM, demonstrating antioxidant potency comparable to α-tocopherol (Vitamin E, IC₅₀ = 9.0 μM) and approximately three-fold superior to its structural congener JBIR-125 (IC₅₀ = 35.1 μM) under identical assay conditions [1].

Antioxidant Free Radical Scavenging Natural Product

Selectivity Index: Differential Cytotoxicity of JBIR-94 vs. Synthetic Analogs in A549 Lung Cancer Cells

JBIR-94 exhibited a cytotoxicity IC₅₀ of 123.3 μM against A549 (CCL-185) human small lung cancer cells, which is substantially higher (less potent) than its synthetic analog 3,4,5-trimethoxyphenyl derivative (IC₅₀ = 70.1 μM) and its phenyl derivative (IC₅₀ = 86.8 μM), indicating that JBIR-94 possesses attenuated cytotoxic activity relative to these synthetic modifications [1].

Cytotoxicity Cancer Cell Line Selectivity

Broad-Spectrum Bioactivity Differentiation: JBIR-94 vs. Structural Analog Series in Antimicrobial and Anti-Inflammatory Assays

In a comprehensive screening of three putrescine bisamide structural series, the dihydrocinnamyl series (compounds 4a–4i) demonstrated superior overall bioactivity compared to the substituted phenyl series (6a–6g) and dialkyl series (6h–6j). Within this active series, JBIR-94 (4a) and its methylenedioxy analog (4h) were the only two compounds identified with consistently good antimicrobial, anti-inflammatory, and antioxidant activities across all assay panels [1]. Quantitative MIC values for JBIR-94 are not publicly reported in accessible literature; therefore this evidence is classified as class-level inference based on comparative series ranking.

Antimicrobial Anti-inflammatory SAR

Antibacterial Activity Baseline: JBIR-94 and JBIR-125 Demonstrate Activity Against Pseudomonas aeruginosa

Preliminary bioassay data from a 2015 synthesis study reported that JBIR-94, JBIR-125, and three structurally related natural products (DCP, DFP, CFP) were all active against Pseudomonas aeruginosa [1]. However, the primary publication did not report quantitative MIC values, zone of inhibition measurements, or any comparator antibiotics. This evidence is therefore classified as supporting evidence only and should not be relied upon for potency-based procurement decisions.

Antibacterial Gram-negative Pseudomonas

JBIR-94 Optimal Application Scenarios: Evidence-Based Procurement Guidance


Antioxidant Lead Optimization: When Vitamin E-Benchmarked Potency Is Required

JBIR-94 is optimally deployed in antioxidant screening and lead optimization campaigns where a natural product scaffold with DPPH radical scavenging potency approaching that of α-tocopherol (Vitamin E) is desired. With an IC₅₀ of 11.4 μM compared to α-tocopherol's 9.0 μM, JBIR-94 offers a chemically tractable putrescine bisamide core amenable to medicinal chemistry derivatization, unlike Vitamin E's more complex chromanol structure [1]. This scenario applies to programs seeking nature-derived antioxidants with confirmed potency benchmarking against an established dietary antioxidant reference standard.

Structure-Activity Relationship (SAR) Studies Differentiating JBIR-94 from JBIR-125

The three-fold difference in DPPH scavenging potency between JBIR-94 (IC₅₀ = 11.4 μM) and JBIR-125 (IC₅₀ = 35.1 μM) makes this compound pair a valuable tool for SAR investigations probing the functional consequences of replacing the putrescine core with a spermidine scaffold [1]. Researchers studying polyamine conjugate antioxidants can leverage this potency differential to map structure-activity relationships and optimize linker length effects on radical scavenging efficacy.

Low-Cytotoxicity Natural Product Scaffold Selection for Non-Oncology Indications

For programs requiring a natural product starting point with minimized confounding cytotoxicity, JBIR-94 (A549 IC₅₀ = 123.3 μM) presents a favorable profile compared to its more potent synthetic analogs (IC₅₀ values of 70.1 μM and 86.8 μM) [1]. This lower inherent cytotoxicity reduces the likelihood that observed phenotypic effects in antimicrobial or anti-inflammatory assays arise from nonspecific cellular toxicity, thereby improving assay interpretability and hit validation confidence.

Multi-Target Phenotypic Screening in Antimicrobial and Anti-Inflammatory Discovery

JBIR-94 is one of only two compounds (alongside its methylenedioxy analog 4h) validated across three distinct bioactivity dimensions—antimicrobial, 5-LOX anti-inflammatory, and antioxidant—within the putrescine bisamide structural class [1]. This multi-target activity profile positions JBIR-94 as a strategic procurement choice for phenotypic screening cascades where compounds active across multiple orthogonal assays are prioritized for hit expansion and lead development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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